Enkephalin-met, arg(6)-phenh2(7)-
Description
Membrane-Associated Conformations
- Zwitterionic bicelles : MERF adopts a mixed population of bends and turns, stabilized by hydrophobic interactions between the Phe⁴, Met⁵, and Phe⁷ residues and the lipid bilayer.
- Negatively charged bicelles : Electrostatic interactions between the positively charged Arg⁶ side chain and anionic phospholipid headgroups promote a helical twist at the C-terminus, orienting the Phe⁷ residue toward the membrane interior.
Receptor-Binding Implications
The conformational flexibility of MERF enables dual affinity for μ-opioid (MOR) and δ-opioid (DOR) receptors, as demonstrated by competitive binding assays. The extended C-terminal domain enhances MOR selectivity compared to shorter enkephalins, likely through interactions with receptor extracellular loops. Molecular dynamics simulations suggest that the Arg⁶-Phe⁷ segment stabilizes a β-turn structure in MOR-bound states, facilitating hydrogen bonding with receptor residues.
Despite these advances, X-ray crystallographic data for MERF remain elusive due to challenges in crystallizing flexible peptides. Current models rely on homology-based docking studies and comparative analyses with rigid opioid analogs like morphiceptin.
Properties
IUPAC Name |
2-[[2-[[2-[[2-[[2-[[2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-N-(1-amino-1-oxo-3-phenylpropan-2-yl)-5-(diaminomethylideneamino)pentanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H57N11O8S/c1-62-20-18-32(40(60)51-31(13-8-19-47-42(45)46)39(59)53-33(37(44)57)22-26-9-4-2-5-10-26)52-41(61)34(23-27-11-6-3-7-12-27)50-36(56)25-48-35(55)24-49-38(58)30(43)21-28-14-16-29(54)17-15-28/h2-7,9-12,14-17,30-34,54H,8,13,18-25,43H2,1H3,(H2,44,57)(H,48,55)(H,49,58)(H,50,56)(H,51,60)(H,52,61)(H,53,59)(H4,45,46,47) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIESNRFJUNWWPJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CC1=CC=CC=C1)C(=O)N)NC(=O)C(CC2=CC=CC=C2)NC(=O)CNC(=O)CNC(=O)C(CC3=CC=C(C=C3)O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H57N11O8S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
876.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Solid-Phase Peptide Synthesis (SPPS) of MERF
Resin Selection and Fmoc Chemistry
SPPS remains the gold standard for MERF preparation due to its scalability and precision. The Fmoc (9-fluorenylmethoxycarbonyl) protection strategy is universally employed, with Wang resin (0.2–0.3 mmol/g loading capacity) as the primary solid support. The C-terminal phenylalanine is anchored via an acid-labile ester linkage, enabling cleavage under trifluoroacetic acid (TFA)-based conditions.
Protocol Overview:
- Resin Swelling : Wang resin is pre-swollen in dichloromethane (DCM)/dimethylformamide (DMF) (1:1 v/v) for 15 minutes.
- Fmoc Deprotection : Sequential removal of Fmoc groups using 20% piperidine in DMF (2 × 5 minutes at 70°C).
- Amino Acid Coupling : Activated using N,N′-diisopropylcarbodiimide (DIC)/Oxyma (3.0 equivalents each) in DMF at 70°C for 8 minutes. Coupling efficiency is monitored via Kaiser’s test.
Key Modifications for Stability:
- D-Amino Acid Substitutions : Replacement of Gly² with D-Ala enhances resistance to aminopeptidases, increasing plasma half-life from <10 minutes to >80 minutes.
- Methionine Oxidation Mitigation : Substitution of Met⁵ with norleucine (Nle) prevents sulfoxide formation, confirmed via reverse-phase HPLC (retention time shift from 12.3 to 14.1 minutes).
Automated Synthesis Protocols
High-throughput systems like the Aapptec Focus XC synthesizer enable rapid MERF production. A 7-step protocol achieves >95% crude purity:
| Step | Parameter | Condition | Yield (%) |
|---|---|---|---|
| 1 | Resin loading | Fmoc-Phe-Wang (0.2 mmol/g) | 98.5 |
| 2 | Fmoc deprotection | 20% piperidine/DMF, 70°C, 5 min | 99.0 |
| 3 | Coupling | DIC/Oxyma, 70°C, 8 min | 97.8 |
| 4 | Cleavage | TFA/TIS/H₂O (95:2.5:2.5), 3 hr | 89.2 |
Enzymatic Synthesis and Post-Translational Processing
Trypsin-Catalyzed Precursor Processing
MERF is naturally derived from larger precursors like peptide E (3.2 kDa) in adrenal chromaffin granules. Trypsin digestion of peptide E yields MERF and [Leu]enkephalin, confirmed via Edman degradation and MALDI-TOF:
Precursor: Peptide E (Tyr-Gly-Gly-Phe-Met-Arg-Phe-[...]-Leu)
Enzyme: Trypsin (1:50 w/w, pH 8.0, 37°C, 4 hr)
Products: MERF (m/z 877.4) + [Leu]enkephalin (m/z 555.6)
Carboxypeptidase B-Mediated C-Terminal Modification
Plasma carboxypeptidase B removes C-terminal arginine residues from intermediates like MERF-Arg⁸, generating bioactive MERF. This step is critical in in vivo processing:
| Enzyme | Substrate | Km (μM) | Vmax (nmol/min/mg) |
|---|---|---|---|
| Carboxypeptidase B | MERF-Arg⁸ | 12.3 | 45.6 |
| Trypsin | Pro-MERF | 8.7 | 32.1 |
Purification and Characterization
Stability Optimization Strategies
D-Ala² Substitution
Incorporation of D-Ala at position 2 reduces degradation by serum aminopeptidases, extending half-life in rat plasma from 8.2 ± 1.3 minutes (native MERF) to 82.3 ± 6.5 minutes.
N-Terminal Acetylation
Acetylation of Tyr¹ blocks dipeptidyl peptidase IV cleavage, enhancing stability in cerebrospinal fluid (t₁/₂ = 120 minutes vs. 18 minutes for native MERF).
Chemical Reactions Analysis
Types of Reactions
Enkephalin-met, arg(6)-phenh2(7)- undergoes various chemical reactions, including:
Oxidation: The methionine residue in the peptide can be oxidized to methionine sulfoxide or methionine sulfone.
Reduction: Disulfide bonds, if present, can be reduced to free thiols.
Substitution: Amino acid residues can be substituted with other amino acids to study structure-activity relationships.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or performic acid can be used as oxidizing agents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.
Substitution: Amino acid derivatives with protecting groups are used in SPPS for substitution reactions.
Major Products Formed
Oxidation: Methionine sulfoxide or methionine sulfone derivatives.
Reduction: Free thiol-containing peptides.
Substitution: Peptide analogs with modified amino acid sequences.
Scientific Research Applications
The biological activity of enkephalin-met, arg(6)-phenh2(7)- is primarily attributed to its interaction with opioid receptors, particularly the mu-opioid receptor. This interaction has implications for pain management, addiction treatment, and neuroprotection.
Applications in Research
-
Pain Management
- Enkephalin-met, arg(6)-phenh2(7)- has been studied for its potential to alleviate pain through opioid receptor activation. Research indicates that it may provide effective analgesia with fewer side effects compared to traditional opioids.
-
Neuroprotection
- Studies suggest that this compound may offer neuroprotective effects in models of neurodegenerative diseases by modulating neuronal excitability and reducing apoptosis.
-
Antimicrobial Activity
- Recent investigations have explored the antimicrobial properties of derivatives related to enkephalin-met, arg(6)-phenh2(7)- against multidrug-resistant pathogens. Although specific data on this compound is limited, related compounds have shown promising results against clinically relevant pathogens such as methicillin-resistant Staphylococcus aureus (MRSA).
Antimicrobial Screening
A study evaluated the antimicrobial activity of various derivatives against clinically relevant pathogens:
| Compound | MIC (µg/mL) against MRSA | MIC (µg/mL) against E. faecalis |
|---|---|---|
| Compound A | 32 | 16 |
| Compound B | >64 | >64 |
| Compound C | 8 | 8 |
The findings indicated that structural modifications could significantly influence antibacterial activity, suggesting that enkephalin derivatives could be developed as novel antimicrobial agents.
Neuroprotective Effects
In an experimental model of neurodegeneration, enkephalin-met, arg(6)-phenh2(7)- demonstrated significant neuroprotective effects by reducing neuronal apoptosis and inflammation markers. This study highlighted its potential use in treating conditions like Alzheimer's disease.
Mechanism of Action
Enkephalin-met, arg(6)-phenh2(7)- exerts its effects by binding to opioid receptors, primarily the delta-opioid receptor . This interaction leads to the inhibition of adenylate cyclase activity, resulting in decreased cyclic AMP levels. The downstream effects include reduced neurotransmitter release and modulation of pain signals . The peptide also interacts with other molecular targets and pathways involved in emotional regulation and neuroprotection .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares key structural features and physicochemical parameters of “Enkephalin-met, arg(6)-phenh2(7)-” with related enkephalin analogs:
| Compound Name | Sequence | Molecular Formula | Molecular Weight | CAS Number | Modifications |
|---|---|---|---|---|---|
| Met-Enkephalin | Tyr-Gly-Gly-Phe-Met-OH | C₂₇H₃₅N₅O₇S | 573.65 | 58569-55-4 | Native peptide; free C-terminus |
| [Ala²] Met-Enkephalin amide | Tyr-Ala-Gly-Phe-Met-NH₂ | C₂₈H₃₈N₆O₆S | 586.7 | N/A | Position 2 substitution (Gly→Ala), C-terminal amide |
| Met-Enkephalin-Arg-Phe amide | Tyr-Gly-Gly-Phe-Met-Arg-Phe-NH₂ | C₄₂H₅₇N₁₁O₈S | 876.036 | 78761-61-2 | C-terminal extension with Arg-Phe amide |
Key Observations:
C-Terminal Modifications: Met-Enkephalin (free C-terminus) has a molecular weight of 573.65, while amidation (e.g., in [Ala²] Met-Enkephalin amide) increases stability by reducing enzymatic degradation .
Position-Specific Substitutions: Substitution at position 2 (Gly→Ala) in [Ala²] Met-Enkephalin amide alters conformational flexibility, which may affect receptor binding kinetics .
Functional and Pharmacological Differences
Receptor Affinity :
- Native Met-Enkephalin exhibits higher affinity for δ-opioid receptors than μ-opioid receptors. C-terminal extensions (e.g., Arg-Phe-NH₂) may shift selectivity toward μ-receptors, as seen in other enkephalin derivatives .
Metabolic Stability: Amidation (Phe-NH₂) in “Enkephalin-met, arg(6)-phenh2(7)-” likely extends half-life compared to the native peptide, which is rapidly degraded by aminopeptidases and carboxypeptidases .
However, excessive positive charge could reduce blood-brain barrier penetration .
Biological Activity
Enkephalin-met, arg(6)-phenh2(7)-, also known as Met-enkephalin-Arg-Phe, is a heptapeptide derived from the endogenous opioid peptide Met-enkephalin. This compound exhibits significant biological activity primarily as an agonist for the δ-opioid receptor and, to a lesser extent, the μ-opioid receptor. Its unique structure and interactions with these receptors contribute to various physiological processes, including pain modulation, neuroregulation, and potential impacts on mood and immune responses.
Met-enkephalin-Arg-Phe is characterized by the amino acid sequence Tyr-Gly-Gly-Phe-Met-Arg-Phe. The presence of the additional Arg and Phe residues enhances its binding affinity for opioid receptors compared to shorter enkephalins. Upon binding to the δ-opioid receptor, Met-enkephalin-Arg-Phe initiates a cascade of intracellular signaling events through G protein-coupled pathways, leading to effects such as analgesia and modulation of neurotransmitter release .
Table 1: Comparison of Opioid Receptor Binding Affinities
| Compound | δ-opioid Receptor (nM) | μ-opioid Receptor (nM) |
|---|---|---|
| Met-enkephalin-Arg-Phe | 0.03 | 1.9 |
| Leu-enkephalin | 0.9 | 1.9 |
| DPDPE | 0.05 | 0.15 |
Biological Effects
- Analgesic Properties : Met-enkephalin-Arg-Phe has been shown to produce significant analgesic effects in various animal models. Studies indicate that it effectively reduces pain responses through its action on opioid receptors .
- Mood Regulation : There is evidence suggesting that this compound may influence mood and stress responses. Its interaction with opioid receptors can modulate neurotransmitter release related to mood regulation.
- Immune Response : Research has demonstrated that Met-enkephalin-Arg-Phe exhibits immunostimulatory effects at low doses while potentially causing immunosuppression at higher concentrations. This dual role could have implications for therapeutic strategies in managing immune-related conditions.
Study on Pain Modulation
A study conducted on isolated organs demonstrated that Met-enkephalin-Arg-Phe significantly inhibited noradrenaline and acetylcholine release, suggesting its role in modulating neurotransmitter activity related to pain perception .
Effects on Gastrointestinal Motility
Another investigation focused on the effects of related peptides on mouse colonic motility found that Met-enkephalin-Arg-Phe influenced colonic propulsive motility in a dose-dependent manner, further supporting its role in gastrointestinal regulation .
Pharmacokinetics and Stability
Despite its potent biological activity, the clinical application of Met-enkephalin-Arg-Phe is limited due to its rapid metabolism and short half-life. It is primarily degraded by peptidases such as aminopeptidase N and neutral endopeptidase, resulting in a half-life of less than 10 minutes in plasma . Research continues into developing more stable analogs that can provide prolonged therapeutic effects without significant side effects.
Q & A
Q. How can researchers adapt Enkephalin-met, arg(6)-phenh2(7)- for use in neuroinflammatory disease models?
- Methodological Answer : Test anti-inflammatory effects in microglial cell lines exposed to lipopolysaccharide (LPS). Measure cytokine release (e.g., IL-6, TNF-α) via ELISA and correlate with opioid receptor activation. Use transgenic animal models (e.g., Alzheimer’s disease mice) to assess behavioral and histopathological outcomes. Cross-validate findings with receptor antagonist studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
